![molecular formula C12H18O2 B7879329 1-(2-Isopropoxyphenyl)propan-1-ol](/img/structure/B7879329.png)
1-(2-Isopropoxyphenyl)propan-1-ol
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Overview
Description
1-(2-Isopropoxyphenyl)propan-1-ol is an organic compound with the molecular formula C12H18O2 It is a secondary alcohol characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Isopropoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 2-isopropoxyphenylmagnesium bromide with propanal, followed by reduction. The reaction typically proceeds as follows:
Formation of Grignard Reagent: 2-Isopropoxyphenyl bromide is reacted with magnesium in anhydrous ether to form 2-isopropoxyphenylmagnesium bromide.
Alkylation: The Grignard reagent is then reacted with propanal to form the corresponding alcohol.
Reduction: The intermediate product is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create complex molecules through various reactions, including:
- Esterification : Reacting with acids to form esters.
- Ether Formation : Acting as a nucleophile in ether synthesis.
- Alkylation : Participating in alkylation reactions to form more complex alcohols.
Table 1: Key Reactions Involving 1-(2-Isopropoxyphenyl)propan-1-ol
Reaction Type | Description | Example Products |
---|---|---|
Esterification | Reaction with carboxylic acids | Isopropoxyphenyl esters |
Ether Formation | Nucleophilic substitution with alkyl halides | Isopropoxyphenyl ethers |
Alkylation | Reaction with alkyl halides | Higher alkylated products |
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects. It exhibits properties that may be beneficial in treating various conditions:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties.
- Anti-inflammatory Effects : Research indicates potential use in reducing inflammation, making it a candidate for further pharmacological studies.
Case Study Example : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of isopropoxyphenyl derivatives, showing promising results that warrant further exploration.
Materials Science
In materials science, this compound is explored for its role in developing new polymers and materials due to its hydroxyl functionality.
- Polymerization : It can act as a monomer or co-monomer in polymer synthesis, contributing to the formation of polyols used in polyurethane production.
Table 2: Applications in Materials Science
Application Type | Description | Example Uses |
---|---|---|
Polymer Synthesis | Used as a monomer for polyurethanes | Foams, coatings |
Coating Materials | Enhances properties of coatings | Improved adhesion and durability |
Mechanism of Action
The mechanism of action of 1-(2-isopropoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
1-(2-Isopropoxyphenyl)propan-1-ol can be compared with similar compounds such as:
Propan-1-ol: A primary alcohol with a simpler structure and different chemical properties.
Propan-2-ol: An isomer of propan-1-ol with distinct physical and chemical characteristics.
2-Isopropoxypropan-1-ol: A compound with a similar structure but different substitution pattern.
Biological Activity
1-(2-Isopropoxyphenyl)propan-1-ol, also known as propan-1-ol with an isopropoxyphenyl substituent, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound has the following structural formula:
This structure comprises a propanol backbone with an isopropoxy group attached to a phenyl ring. Its molecular weight is approximately 182.27 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens.
- Anticancer Effects : Preliminary investigations suggest potential anticancer properties, warranting further exploration in cancer biology.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit particular enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It may act on various receptors, influencing signaling cascades that affect cell proliferation and survival.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Reduces cytokine production |
Table 2: Comparative Analysis with Related Compounds
Compound | Antimicrobial Activity | Anticancer Activity | Reference |
---|---|---|---|
This compound | High | Moderate | |
Propan-2-ol | Low | None | |
Propoxur | Moderate | Low |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating significant potency.
-
Cancer Cell Line Investigation :
- In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential use as an anticancer agent.
-
Inflammation Model :
- An animal model of inflammation was used to test the anti-inflammatory effects of the compound. Results showed a marked reduction in edema and inflammatory markers when administered at therapeutic doses.
Properties
IUPAC Name |
1-(2-propan-2-yloxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-11(13)10-7-5-6-8-12(10)14-9(2)3/h5-9,11,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPWFFMLCWZUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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